tert-Butyl (3-bromo-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-Butyl(3-bromo-2-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-amino-2-nitrophenylcarbamate.
Deprotection: 3-bromo-2-nitroaniline.
Scientific Research Applications
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(3-bromo-2-nitrophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or protein being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-bromo-3-nitrophenyl)carbamate
- tert-Butyl(3-nitrophenyl)carbamate
- tert-Butyl(3-bromo-2-aminophenyl)carbamate
Uniqueness
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenyl ring, which allows for diverse chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Biological Activity
tert-Butyl (3-bromo-2-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This structure contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group. The nitro group can be reduced to reactive intermediates that interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom also plays a crucial role in the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of synthetic biology and pharmacology.
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity, which may extend to this carbamate derivative.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is required to confirm these findings.
Case Study 1: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at varying concentrations, suggesting its potential as an enzyme inhibitor in therapeutic applications.
Concentration (µM) | % Inhibition |
---|---|
10 | 45% |
25 | 70% |
50 | 85% |
Case Study 2: Anti-inflammatory Activity
In vivo studies compared the anti-inflammatory effects of this compound with standard anti-inflammatory drugs. The compound exhibited notable inhibition of carrageenan-induced paw edema in rats.
Compound | % Inhibition at 12h |
---|---|
This compound | 54% |
Indomethacin | 62% |
Comparative Analysis with Similar Compounds
The unique presence of both bromine and nitro groups in this compound distinguishes it from other similar compounds. For instance:
Compound Name | Key Features | Biological Activity |
---|---|---|
tert-Butyl (4-chlorophenyl)carbamate | Chlorine substituent | Moderate enzyme inhibition |
tert-Butyl (4-fluorophenyl)carbamate | Fluorine substituent | Low anti-inflammatory effects |
This compound | Bromine and nitro groups present | Significant enzyme inhibition |
Properties
Molecular Formula |
C11H13BrN2O4 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
CSQGDSDMGMCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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